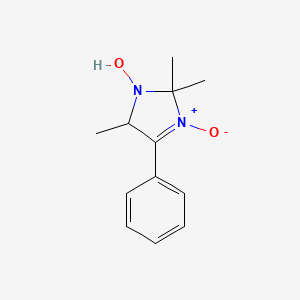methyl}phenol](/img/structure/B11615851.png)
2,6-di-tert-butyl-4-{[4-(dimethylamino)phenyl](2-methyl-1H-indol-3-yl)methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol is a complex organic compound known for its unique structural properties. It is a hindered phenolic compound that is often used as an antioxidant to stabilize various products, including lubricant oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of phenol with isobutene catalyzed by aluminum phenoxide . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is generally carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in various chemical reactions to prevent unwanted side reactions.
Biology: The compound is studied for its potential antioxidant properties, which could have implications in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuroprotection.
Industry: It is widely used as an antioxidant in the production of polymers, lubricants, and other industrial products
Mecanismo De Acción
The mechanism by which 2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol exerts its effects is primarily through its antioxidant properties. It stabilizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to other molecules. The molecular targets and pathways involved include various oxidative stress pathways and free radical scavenging mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)
- p-Cresol, 2,6-di-tert-butyl-α-(dimethylamino)
- N-(3,5-Di-tert-butyl-4-hydroxybenzyl)dimethylamine
- 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol
Uniqueness
What sets 2,6-di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol apart from similar compounds is its unique structural configuration, which provides enhanced stability and antioxidant properties. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .
Propiedades
Fórmula molecular |
C32H40N2O |
|---|---|
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(2-methyl-1H-indol-3-yl)methyl]phenol |
InChI |
InChI=1S/C32H40N2O/c1-20-28(24-12-10-11-13-27(24)33-20)29(21-14-16-23(17-15-21)34(8)9)22-18-25(31(2,3)4)30(35)26(19-22)32(5,6)7/h10-19,29,33,35H,1-9H3 |
Clave InChI |
RZGFIQUDMYCAKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)N(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11615770.png)
![2-benzyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11615781.png)

![3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11615790.png)


![N'-[(3Z)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11615822.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615825.png)
![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11615830.png)
![1-(4-chlorophenyl)-3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B11615836.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615840.png)
![ethyl N-butanoyl-3,3,3-trifluoro-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11615848.png)
![3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11615850.png)
![methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11615854.png)
